molecular formula C19H19ClN2 B122534 8-Dechloro-9-chloro Desloratadine CAS No. 117811-13-9

8-Dechloro-9-chloro Desloratadine

Cat. No. B122534
M. Wt: 310.8 g/mol
InChI Key: XGJJLWDKUCVCNM-UHFFFAOYSA-N
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Description

8-Dechloro-9-chloro Desloratadine is an impurity of Desloratadine, which is an active metabolite of Loratadine .


Synthesis Analysis

The synthesis of multicomponent crystal (MCC) of desloratadine was performed between desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .


Molecular Structure Analysis

The molecular formula of 8-Dechloro-9-chloro Desloratadine is C19H19ClN2. The IUPAC name is 14-chloro-2-piperidin-4-ylidene-4-azatricyclo [9.4.0.0 3,8]pentadeca-1 (11),3 (8),4,6,12,14-hexaene .


Physical And Chemical Properties Analysis

The molecular weight of 8-Dechloro-9-chloro Desloratadine is 310.82 g/mol. It has a computed XLogP3 value of 4.5, indicating its lipophilicity. It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Metabolic Pathways and Enzymatic Activity

  • Enzymatic Formation : The formation of 3-hydroxydesloratadine, a major metabolite of desloratadine, involves the catalytic action of enzymes CYP2C8 and UGT2B10, followed by deconjugation. This process was elucidated through studies using human hepatocytes and liver microsomes, shedding light on the metabolic pathways of desloratadine (Kazmi et al., 2015).

Pharmacologic Profile

  • Histamine H1-Receptor Binding : Desloratadine exhibits significant potency and selectivity in binding to the histamine H1-receptor. This property underlines its use in treating allergic conditions like rhinitis and chronic urticaria, as demonstrated by various studies (Henz, 2001).

Anti-Allergic and Anti-Inflammatory Effects

  • Inhibition of Allergic Responses : Desloratadine has been observed to inhibit the expression of cell adhesion molecules and the generation and release of inflammatory mediators and cytokines, contributing to its efficacy in treating allergies and inflammation (Agrawal, 2001).

Molecular Interactions

  • Complex Formation with β-Cyclodextrin : Studies involving NMR spectroscopy have shown that desloratadine forms a 1:1 inclusion complex with β-Cyclodextrin. This interaction could be crucial for understanding its pharmacokinetics and stability (Ali et al., 2007).

Analytical Methodologies

  • Quantitative Analysis : Advanced analytical methods such as micellar liquid chromatography have been developed for the determination of desloratadine and its metabolites in various matrices. These methodologies facilitate accurate and efficient analysis crucial for pharmaceutical quality control and research (Belal et al., 2016).

Enzyme Inhibition Potential

  • Selective Inhibition of UGT2B10 : Desloratadine has been identified as a selective inhibitor of the enzyme UGT2B10, an important aspect considering drug interactions and metabolic pathways (Kazmi et al., 2015).

Safety And Hazards

Desloratadine is generally safe and well-tolerated. It has been shown to be safe at nine times the recommended dose. It does not interact with concomitantly administered drugs and food .

Future Directions

Second-generation antihistamines like desloratadine are the antihistamines of choice in the treatment of allergic rhinitis, allergic conjunctivitis, and urticaria. In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

properties

IUPAC Name

14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJJLWDKUCVCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437290
Record name 8-Dechloro-9-chloro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Dechloro-9-chloro Desloratadine

CAS RN

117811-13-9
Record name 8-Dechloro-9-chloro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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